2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the use of azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted triazole derivatives.
Scientific Research Applications
2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials, coatings, and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to interfere with key biological processes, such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
2-(3,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxylic acid group allows for further derivatization and modification, making it a versatile compound for various applications. Additionally, the dichlorophenyl group enhances its stability and reactivity, distinguishing it from other triazole derivatives.
Properties
CAS No. |
101860-72-4 |
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Molecular Formula |
C9H5Cl2N3O2 |
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-2-1-5(3-7(6)11)14-12-4-8(13-14)9(15)16/h1-4H,(H,15,16) |
InChI Key |
OHWGBXKYNGHMKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2N=CC(=N2)C(=O)O)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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